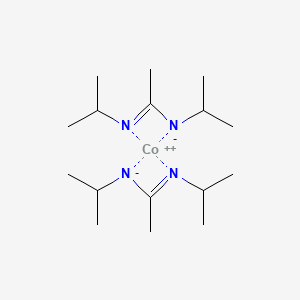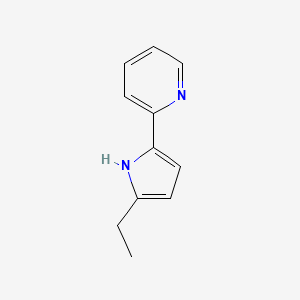![molecular formula C16H27N B6303290 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole CAS No. 1629022-88-3](/img/structure/B6303290.png)
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole, also known as ECDDP, is a synthetic compound derived from the chemical family of cyclic pyrroles. It has been studied extensively due to its unique properties and potential applications in scientific research.
Applications De Recherche Scientifique
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of cyclic pyrrole derivatives. It has also been used to study the reactivity of cyclic pyrroles in the presence of various oxidizing and reducing agents. Additionally, it has been used to study the effects of various substituents on the reactivity of cyclic pyrroles. Furthermore, this compound has been used to study the reactivity of cyclic pyrroles in the presence of various catalysts.
Mécanisme D'action
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole is believed to act as a proton-transfer agent. It is believed that the proton-transfer process occurs through a concerted mechanism, in which the proton is transferred from the pyrrole ring to the alkyl halide. The proton-transfer process is believed to be aided by the presence of the strong base, which facilitates the transfer of the proton from the pyrrole ring to the alkyl halide.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to exhibit antifungal activity, as well as anti-bacterial activity. Additionally, it has been shown to exhibit anti-inflammatory properties, as well as anti-tumor effects. Furthermore, it has been shown to possess antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole in laboratory experiments has several advantages. One of the main advantages is that it is relatively easy to synthesize and isolate from reaction mixtures. Additionally, it is relatively stable and can be stored for extended periods of time. Furthermore, it is relatively non-toxic and can be handled safely in a laboratory setting. However, there are some limitations to the use of this compound in laboratory experiments. One of the main limitations is that it is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it is not very reactive, which can limit its use in certain types of reactions.
Orientations Futures
The potential applications of 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole are numerous and varied. One potential application is in the field of drug design, as this compound could be used as a scaffold for the development of novel drugs. Additionally, this compound could be used to study the effects of various substituents on the reactivity of cyclic pyrroles. Furthermore, this compound could be used to study the effects of various oxidizing and reducing agents on the reactivity of cyclic pyrroles. Additionally, this compound could be used to study the effects of various catalysts on the reactivity of cyclic pyrroles. Finally, this compound could be used to study the effects of various environmental conditions on the reactivity of cyclic pyrroles.
Méthodes De Synthèse
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole is synthesized through a nucleophilic aromatic substitution reaction. The reaction involves the substitution of an aromatic ring of a pyrrole molecule by an alkyl halide. The reaction occurs in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is a highly substituted cyclic pyrrole, which is then purified and isolated from the reaction mixture. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
2-ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-2-15-13-14-11-9-7-5-3-4-6-8-10-12-16(14)17-15/h13,17H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWMXFMKKLYSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)CCCCCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)

![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)







